2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine oxalate
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Overview
Description
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine oxalate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may target specific enzymes or proteins involved in these infectious diseases.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This suggests that the compound could interact with its targets through hydrogen bonding, potentially altering the function of the target proteins or enzymes.
Biochemical Pathways
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s likely that this compound could interfere with the biochemical pathways of the infectious agents, such as bacterial cell wall synthesis, viral replication, or protozoan metabolic processes.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound could inhibit the growth or replication of infectious agents, leading to their eventual elimination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine oxalate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate (SDCI) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine oxalate has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: Oxadiazole derivatives are used in the development of materials with specific electronic and optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with desired properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
2-Phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine oxalate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
oxalic acid;2-phenyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O.C2H2O4/c17-14(11-12-7-3-1-4-8-12)16-18-15(19-20-16)13-9-5-2-6-10-13;3-1(4)2(5)6/h1-10,14H,11,17H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLKEIAJBKBFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC(=NO2)C3=CC=CC=C3)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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